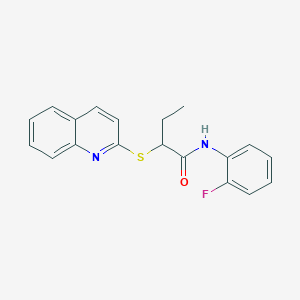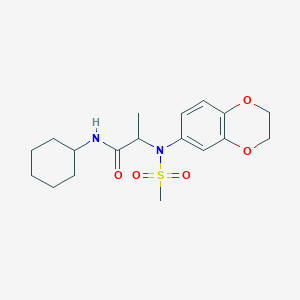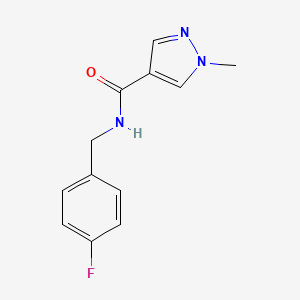
N-(2-fluorophenyl)-2-(2-quinolinylthio)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorophenyl)-2-(2-quinolinylthio)butanamide, also known as QL-XII-47, is a chemical compound that has garnered interest in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.
作用機序
N-(2-fluorophenyl)-2-(2-quinolinylthio)butanamide has been shown to inhibit the activity of HDACs and PTPs by binding to the active site of these enzymes. This leads to alterations in gene expression and cell signaling, which can ultimately lead to cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has a cytotoxic effect on various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to have anti-inflammatory effects in animal models of autoimmune disorders.
実験室実験の利点と制限
One advantage of N-(2-fluorophenyl)-2-(2-quinolinylthio)butanamide is its specificity for HDACs and PTPs, which may make it a promising candidate for the development of targeted therapies for cancer and autoimmune disorders. However, its cytotoxic effects on normal cells may limit its potential use as a therapeutic agent.
将来の方向性
There are several future directions for the study of N-(2-fluorophenyl)-2-(2-quinolinylthio)butanamide. One possible direction is the development of more potent analogs of this compound that have improved specificity and lower toxicity. Another direction is the investigation of this compound as a potential treatment for other diseases such as neurodegenerative disorders and viral infections. Finally, the development of new methods for the synthesis of this compound and its analogs may also be an area of future research.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. Its ability to inhibit the activity of HDACs and PTPs makes it a promising candidate for the development of targeted therapies for cancer and autoimmune disorders. However, further research is needed to fully understand its mechanism of action and potential side effects.
合成法
N-(2-fluorophenyl)-2-(2-quinolinylthio)butanamide can be synthesized using a multi-step reaction process. The first step involves the synthesis of 2-quinolinethiol, which is then reacted with 2-fluorobenzoyl chloride to obtain N-(2-fluorophenyl)-2-(2-quinolinylthio)acetamide. This intermediate compound is then reacted with butanoyl chloride in the presence of triethylamine to obtain the final product, this compound.
科学的研究の応用
N-(2-fluorophenyl)-2-(2-quinolinylthio)butanamide has been studied for its potential applications as an anticancer agent, as well as its ability to inhibit the activity of certain enzymes such as histone deacetylases (HDACs) and protein tyrosine phosphatases (PTPs). HDACs are enzymes that play a role in gene expression and have been implicated in various diseases such as cancer, while PTPs are involved in cell signaling and have been linked to autoimmune disorders.
特性
IUPAC Name |
N-(2-fluorophenyl)-2-quinolin-2-ylsulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2OS/c1-2-17(19(23)22-16-10-6-4-8-14(16)20)24-18-12-11-13-7-3-5-9-15(13)21-18/h3-12,17H,2H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDCQCKZQFMUKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1F)SC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-[2-(difluoromethoxy)benzyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6061338.png)
![4-{6-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine](/img/structure/B6061340.png)
![N-(2-ethoxyphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6061344.png)
![N-(3-hydroxypropyl)-5-{1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6061355.png)
![N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-ethoxyphenyl)urea](/img/structure/B6061356.png)
![N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6061360.png)
![1-(2-methoxy-5-{[(tetrahydro-2H-pyran-4-ylmethyl)amino]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B6061364.png)
![N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-2-phenoxyacetamide](/img/structure/B6061372.png)

![2-[1-(3-thienylmethyl)-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6061390.png)
![N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)hexanamide](/img/structure/B6061398.png)
![2-methyl-3-phenyl-7-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6061399.png)
![2-[(4-fluorophenyl)amino]-4'-methyl-2'-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6061409.png)
